molecular formula C7H6N6O B13183478 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13183478
M. Wt: 190.16 g/mol
InChI Key: IUEVJMXEIOWJGD-UHFFFAOYSA-N
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Description

4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with guanidines, amidines, or formamide under specific conditions . The reaction conditions often include heating under reflux with solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like ammonium acetate (NH4OAc) or sodium methoxide (MeONa) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: H2O2 in acidic or basic medium, KMnO4 in neutral or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, or halides in solvents such as DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation . By inhibiting CDKs, this compound can halt cell division and induce programmed cell death (apoptosis) in cancer cells. The pathways involved include the disruption of the cell cycle and the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development.

Properties

Molecular Formula

C7H6N6O

Molecular Weight

190.16 g/mol

IUPAC Name

4-amino-6-pyrimidin-5-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H6N6O/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14)

InChI Key

IUEVJMXEIOWJGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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